![molecular formula C10H16N2O B1284668 3-[2-(Dimethylamino)ethoxy]aniline CAS No. 181513-08-6](/img/structure/B1284668.png)
3-[2-(Dimethylamino)ethoxy]aniline
Overview
Description
3-[2-(Dimethylamino)ethoxy]aniline is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of a dimethylamino group attached to an ethoxy group, which is further connected to an aniline moiety.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of antidepressant molecules .
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in the synthesis of antidepressant molecules . These molecules typically affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18025 , which may influence its bioavailability and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Dimethylamino)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(dimethylamino)ethanol under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Dimethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
3-[2-(Dimethylamino)ethoxy]aniline hydrochloride: Similar structure but with a hydrochloride salt form.
2-[2-(Dimethylamino)ethoxy]aniline: A positional isomer with different properties.
3-[2-(Dimethylamino)ethoxy]phenol: A phenolic derivative with distinct reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
3-[2-(Dimethylamino)ethoxy]aniline, with the molecular formula CHNO, is a compound of interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features an amine and ether functional group, which contributes to its potential reactivity and biological applications. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 180.25 g/mol |
Functional Groups | Amine, Ether |
Synthesis Methods
This compound can be synthesized through several methods, including:
- Claisen-Schmidt Reaction : This method involves the reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with acetophenone derivatives to yield various products with notable biological activities.
- Hydrochloride Formation : The hydrochloride derivative is synthesized by reacting the base compound with hydrochloric acid, which may enhance its solubility and biological activity.
Antifungal Activity
A significant study investigated the antifungal properties of derivatives synthesized from this compound. The compounds demonstrated moderate to high antifungal activity against dermatophytes, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 µg/mL. This suggests potential applications in treating fungal infections.
While specific mechanisms of action for this compound have not been extensively studied, similar compounds often interact with cellular targets such as enzymes or receptors involved in critical biological pathways. The presence of the dimethylamino group may facilitate interactions that alter enzyme activity or receptor binding.
Case Studies
- Synthesis and Evaluation of Antifungal Agents : A study focused on synthesizing novel vanillin-chalcones incorporating this compound. The resulting compounds showed promising antifungal activity, indicating that modifications to the aniline structure can lead to enhanced bioactivity.
- Structure-Activity Relationship (SAR) : Research into related compounds highlights how variations in functional groups can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can modify interaction profiles with biological targets .
Safety and Handling
Although specific safety data for this compound is limited, general precautions for handling organic compounds should be observed. It is advisable to work in well-ventilated areas and use appropriate personal protective equipment (PPE).
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSJDSXSMKTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588354 | |
Record name | 3-[2-(Dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181513-08-6 | |
Record name | 3-[2-(Dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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